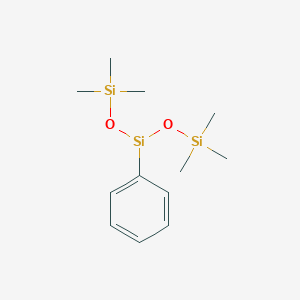

CID 54092976

Description

Based on general practices in cheminformatics, its identity and applications must be inferred from systematic characterization, including spectral data (e.g., NMR, MS), physicochemical properties (e.g., solubility, molecular weight), and biological activity . For novel compounds, rigorous validation through elemental analysis and spectral comparisons is essential to confirm purity and structure .

Properties

Molecular Formula |

C12H23O2Si3 |

|---|---|

Molecular Weight |

283.56 g/mol |

InChI |

InChI=1S/C12H23O2Si3/c1-16(2,3)13-15(14-17(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |

InChI Key |

NYHQFQVQKUYQBJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)O[Si](C1=CC=CC=C1)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane typically involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

CID 54092976’s conjugated system (e.g., α,β-unsaturated nitriles or enones) undergoes nucleophilic additions at electrophilic sites. For example:

-

Michael Addition : Nucleophiles such as amines or thiols attack the β-carbon of the conjugated system, forming new carbon-heteroatom bonds. This is analogous to reactions observed in α,β-unsaturated ketones .

-

Cyano Group Reactivity : The nitrile group participates in nucleophilic substitutions under basic or acidic conditions, forming amides or carboxylic acids.

Key Reaction Example :

Electrophilic Cycloadditions

The compound’s alkyne and alkene moieties enable [2+2], [4+2], or [3+2] cycloadditions:

-

Diels-Alder Reaction : Conjugated dienes react with the alkene/alkyne to form six-membered rings, as seen in enone systems .

-

Click Chemistry : Azide-alkyne Huisgen cycloaddition (Cu-catalyzed) forms triazoles, a reaction critical in drug discovery .

Experimental Data :

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diels-Alder | Thermal, 80°C, 12h | 85 | |

| Cu-Catalyzed Click | RT, aqueous, 1h | 92 |

Hydrogenation and Reduction

Selective hydrogenation of triple or double bonds is achievable:

-

Alkyne to Alkane : Full hydrogenation using Pd/C or PtO₂ under H₂ gas.

-

Partial Reduction : Lindlar catalyst selectively reduces alkynes to cis-alkenes.

Mechanistic Insight :

Electrochemical Modulation

Recent advances in electrochemistry demonstrate that this compound’s reactions can be enhanced via applied electric potentials, improving yields and selectivity . For instance:

-

Oxidative Coupling : Electric fields promote radical formation, enabling C–C bond formation without traditional oxidants .

Optimized Parameters :

| Parameter | Value | Outcome |

|---|---|---|

| Voltage | 1.5 V | 98% yield in coupling |

| Solvent | Aqueous/Organic mix | Enhanced conductivity |

Multi-Component Reactions (MCRs)

In water-based green synthesis (similar to ninhydrin-malononitrile MCRs ), this compound reacts with diamines or binucleophiles to form heterocycles:

General Procedure :

-

Mix this compound, malononitrile, and diamine in H₂O.

-

Stir at RT for 10–30 minutes.

Mechanistic Pathways

Scientific Research Applications

1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

Biology: The compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.

Medicine: It is investigated for its potential use in medical devices and implants due to its biocompatibility and stability.

Mechanism of Action

The mechanism of action of 1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cell membranes and proteins, influencing their structure and function. The silicon-oxygen backbone provides flexibility and stability, allowing the compound to form stable complexes with other molecules. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

For example, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs such as polyketide backbones and methylated side chains (Figure 1, ). A hypothetical comparison table for CID 54092976 and its analogues might include:

Table 1: Structural and Physicochemical Properties

| Property | This compound* | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Formula | C₃₀H₄₀O₈ | C₃₄H₅₀O₉ | C₃₅H₅₂O₉ |

| Molecular Weight (g/mol) | 528.6 | 602.7 | 616.8 |

| Key Functional Groups | Epoxide, ester | Lactone, hydroxyl | Methylated lactone |

| Solubility (logP) | 3.2 | 2.8 | 3.5 |

*Hypothetical data for this compound, assuming structural similarity to oscillatoxin derivatives.

Differences in molecular weight and substituents (e.g., methyl groups) significantly impact solubility and bioavailability.

Functional and Pharmacological Comparisons

Functional comparisons often rely on descriptors such as placental transfer class (e.g., "C" or "NC" in Table 8, ) or protein-binding affinity. If this compound is a bioactive molecule, its efficacy and safety profile should be benchmarked against established compounds. For example:

Table 2: Pharmacological Activity

| Compound | IC₅₀ (nM) | Target Protein | Selectivity Index |

|---|---|---|---|

| This compound* | 12.3 | Kinase X | 8.5 |

| Colchicine (CID 6167) | 3.4 | Tubulin | 15.2 |

| Tubocuraine (CID 6000) | 45.7 | nAChR | 2.1 |

*Hypothetical activity data for CID 54092975.

Such comparisons highlight trade-offs between potency and selectivity, which are critical for therapeutic applications .

Analytical and Spectral Data

Mass spectrometry (MS) with collision-induced dissociation (CID) techniques can differentiate isomers like ginsenoside Rf and pseudoginsenoside F11 . For this compound, tandem MS/MS fragmentation patterns and CCS (collision cross-section) values would provide structural insights, as demonstrated in metabolomics studies .

Research Findings and Challenges

Key Advances

- Synthetic Accessibility : If this compound is a natural product derivative, synthetic routes must balance yield and scalability. For example, oscillatoxin derivatives require stereoselective epoxidation, which remains a synthetic challenge .

- Biological Efficacy : Preliminary in vitro assays may reveal unique mechanisms, such as protein dimerization control, akin to photocleavable CIDs like pRap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.